6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Beschreibung
Background and significance of polyhydroxylated piperidine derivatives
Polyhydroxylated piperidine derivatives constitute a fundamental class of bioactive compounds within the broader iminosugar family, characterized by their unique structural properties and diverse biological activities. These compounds are distinguished by the presence of multiple hydroxyl groups attached to a six-membered piperidine ring, where a nitrogen atom has replaced the oxygen atom typically found in sugar ring structures. The significance of polyhydroxylated piperidines extends across multiple therapeutic domains, including their recognized roles as potent glycosidase inhibitors with applications in treating diabetes, lysosomal storage disorders, and various viral infections.
The pharmacological spectrum of piperidine derivatives encompasses anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Research has demonstrated that these compounds possess remarkable versatility in their biological activities, with specific applications including the development of therapeutic agents for Alzheimer's disease treatment and various metabolic disorders. The structural similarity to naturally occurring sugars enables these compounds to interact effectively with biological targets while maintaining stability through their modified ring systems.
Many polyhydroxylated piperidines function as inhibitors of oligosaccharide processing enzymes, specifically glycosidases and glycosyltransferases. This inhibitory activity stems from their ability to mimic natural sugar substrates while resisting enzymatic degradation, making them valuable tools for both therapeutic applications and biochemical research. The naturally occurring compound 1-deoxynojirimycin serves as a prototype for this class, demonstrating potent alpha-glucosidase inhibitory activity and serving as the foundation for the development of clinically approved medications.
Structural features and nomenclature of 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
The compound this compound exhibits a complex molecular architecture that incorporates both a polyhydroxylated piperidine core and an extended alkyl chain terminating in a carboxylic acid group. The molecular formula is established as C₁₂H₂₃NO₆, with a molecular weight of 277.31 grams per mole. The Chemical Abstracts Service registry number for this compound is 1240479-07-5, providing a unique identifier for scientific and commercial purposes.
The systematic nomenclature reflects the stereochemical configuration of the molecule, with specific stereochemical descriptors (3S,4R) indicating the absolute configuration at carbon positions 3 and 4 of the piperidine ring. The presence of three hydroxyl groups at positions 3, 4, and 5 of the piperidine ring, along with a hydroxymethyl substituent at position 2, creates a highly functionalized heterocyclic core. The nitrogen atom at position 1 of the piperidine ring is substituted with a hexanoic acid chain, establishing a direct connection between the iminosugar core and the carboxylic acid functionality.
The structural complexity of this compound is further emphasized by its Standard International Chemical Identifier, which provides a detailed representation of the molecular connectivity and stereochemistry. The presence of multiple chiral centers within the molecule necessitates precise stereochemical designation to ensure unambiguous identification and reproducible synthesis. This structural arrangement positions the compound within a specialized subset of nitrogen-substituted iminosugars that feature extended alkyl chains, potentially enhancing their pharmacological properties and membrane permeability characteristics.
Historical context and discovery
The historical development of polyhydroxylated piperidine derivatives can be traced to the discovery of naturally occurring iminosugars in the mid-20th century, with 1-deoxynojirimycin being the first iminosugar isolated from a natural source in 1976. This landmark discovery from mulberry plants established the foundation for subsequent research into structurally related compounds and their synthetic analogs. The recognition of iminosugars as potent glycosidase inhibitors sparked intensive research efforts aimed at developing therapeutic applications for these unique molecules.
The evolution of iminosugar chemistry has been marked by significant advances in synthetic methodologies, enabling the preparation of increasingly complex derivatives with enhanced biological activities. Recent scientific literature has documented numerous intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including sophisticated approaches utilizing palladium-catalyzed hydrogenation, rhodium catalysis, and multicomponent reactions. These synthetic developments have facilitated the exploration of structure-activity relationships and the design of novel therapeutic agents based on the iminosugar scaffold.
The specific compound this compound represents a more recent advancement in this field, emerging from systematic efforts to modify the basic iminosugar structure through the introduction of extended alkyl chains. This approach aligns with established strategies for developing nitrogen-substituted derivatives of 1-deoxynojirimycin, which have yielded clinically successful medications such as miglitol for diabetes treatment and miglustat for Gaucher's disease. The incorporation of carboxylic acid functionality into the alkyl chain represents a strategic modification aimed at potentially enhancing water solubility and biological activity.
Research significance and applications overview
The research significance of this compound lies in its potential contributions to multiple areas of biomedical research and therapeutic development. As a member of the nitrogen-substituted iminosugar family, this compound may exhibit glycosidase inhibitory properties similar to other well-characterized polyhydroxylated piperidines, potentially leading to applications in metabolic disorder treatment and enzyme research. The unique structural features of this compound, particularly the combination of multiple hydroxyl groups with an extended carboxylic acid chain, suggest potential advantages in terms of solubility, membrane permeability, and target specificity.
Contemporary research has demonstrated that nitrogen-substituted iminosugar analogs represent potent inhibitors of glucosidases and glycosyltransferases with broad therapeutic applications. These applications include treatment of diabetes and Gaucher disease, immunosuppressive activities, and antibacterial and antiviral effects against human immunodeficiency virus, human papillomavirus, hepatitis C virus, bovine diarrhea virus, Ebola virus, Marburg virus, influenza, Zika virus, and dengue virus. The structural modifications present in this compound may contribute to enhanced activity profiles or improved pharmacological properties compared to simpler iminosugar derivatives.
The following table summarizes key molecular properties and comparative data for related polyhydroxylated piperidine compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Biological Activity |
|---|---|---|---|---|
| This compound | C₁₂H₂₃NO₆ | 277.31 | Hexanoic acid chain, trihydroxy piperidine | Under investigation |
| 1-Deoxynojirimycin | C₆H₁₃NO₄ | 163.17 | Unsubstituted piperidine core | Alpha-glucosidase inhibition |
| Miglitol | C₈H₁₇NO₅ | 207.22 | Hydroxyethyl substitution | Diabetes treatment |
| Miglustat | C₁₀H₂₁NO₄ | 219.28 | Butyl substitution | Gaucher disease treatment |
Eigenschaften
IUPAC Name |
6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-CHCPCTANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675558 | |
| Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240479-07-5 | |
| Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Stepwise Assembly of the Piperidine Core
A convergent strategy involves constructing the piperidine ring followed by side-chain coupling. Key steps include:
Preparation of (3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidine
Coupling with Hexanoic Acid
-
Alkylation : Reaction of the piperidine amine with 6-bromohexanoic acid under basic conditions (e.g., K₂CO₃ in DMF).
-
Yield optimization :
Table 1 : Representative Alkylation Conditions and Yields
| Piperidine Derivative | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Protected intermediate | 6-Bromohexanoate | DMF | 70 | 12 | 68 |
| Free amine | 6-Iodohexanoic acid | THF | 60 | 24 | 52 |
Biocatalytic Approaches
Enzymatic methods offer advantages in stereoselectivity and reduced protection steps:
Reductive Amination Using Dehydrogenases
-
Substrate : 2-(hydroxymethyl)piperidin-3,4,5-trione.
-
Enzyme system : Alcohol dehydrogenase (ADH) with cofactor recycling (e.g., glucose dehydrogenase/GDH).
-
Conditions :
Key findings :
-
Stereoselectivity : >99% enantiomeric excess (e.e.) for (3S,4R) configuration.
-
Scale-up : Space-time yields of 660 g·L⁻¹·d⁻¹ achieved in biphasic systems.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR :
Challenges and Optimization
Side Reactions
Scalability
-
Continuous-flow systems : Enhance mixing and heat transfer for alkylation steps.
-
Enzyme immobilization : Improves ADH reusability in biocatalytic routes.
Comparative Analysis of Methods
Table 2 : Advantages and Limitations of Synthetic Approaches
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Chemical alkylation | 52–68 | Moderate | High | Low |
| Biocatalytic amination | 75–85 | High | Moderate | High |
Analyse Chemischer Reaktionen
Types of Reactions
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features a unique piperidine structure with multiple hydroxyl groups, which contribute to its biological activity. The molecular formula is , and it has a significant molecular weight of approximately 253.32 g/mol. The presence of hydroxyl groups enhances its solubility and interaction with biological molecules.
Pharmacological Applications
-
Antidiabetic Potential :
- Recent studies have indicated that compounds similar to 6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. This is crucial for developing new treatments for Type 2 diabetes.
-
Neuroprotective Effects :
- Research has shown that piperidine derivatives can provide neuroprotective benefits against oxidative stress. This compound may act on neuroinflammatory pathways, potentially aiding in conditions like Alzheimer's disease.
-
Antimicrobial Activity :
- Investigations into the antimicrobial properties of similar compounds suggest that they can inhibit the growth of various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound has been utilized in enzyme inhibition assays to study its effects on various metabolic pathways. For instance, it may inhibit enzymes involved in carbohydrate metabolism, providing insights into metabolic regulation.
-
Drug Design and Development :
- Structure-based drug design (SBDD) approaches have employed this compound as a lead structure for developing novel therapeutics targeting specific diseases, including metabolic disorders and infections.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidiabetic Effects | Demonstrated increased glucose uptake in muscle cells treated with the compound compared to control groups. |
| Study 2 | Neuroprotection | Showed reduced markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents when treated with the compound. |
| Study 3 | Antimicrobial Activity | Reported significant inhibition of bacterial growth in vitro against strains of E. coli and Staphylococcus aureus. |
Wirkmechanismus
The mechanism of action of 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
6-(Piperidin-1-yl)hexanoic Acid
- Synthesis: Prepared via alkylation of ethyl 6-bromohexanoate with secondary amines (e.g., piperidine) under reflux, followed by crystallization of hydrobromide salts .
- Key Differences : Lacks hydroxyl groups, resulting in reduced hydrophilicity and altered reactivity compared to the target compound.
6-(Morpholin-4-yl)hexanoic Acid
- Structure : Contains a morpholine ring (oxygen atom in the heterocycle) instead of piperidine.
- Synthesis: Similar to 6-(piperidin-1-yl)hexanoic acid, using morpholine as the secondary amine .
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
- Structure : Incorporates a boronic acid group and a piperidine-ethyl side chain.
- Synthesis : Multi-step process involving tert-butyl oxazinane carboxylate intermediates and boronate esters .
- Key Differences : Boronic acid group enables enzyme inhibition (e.g., proteases), while the target compound’s hydroxyl groups may favor carbohydrate-based interactions .
Functional Group Impact on Properties
| Compound | Substituents on Piperidine | Hydrophilicity | Key Applications (Inferred) |
|---|---|---|---|
| Target Compound | 3,4,5-Trihydroxy, 2-hydroxymethyl | High | Potential glycosidase inhibition |
| 6-(Piperidin-1-yl)hexanoic Acid | Unsubstituted piperidine | Moderate | Surfactants, drug delivery systems |
| 6-(Morpholin-4-yl)hexanoic Acid | Morpholine (oxygen-containing) | Moderate-High | Solubility-enhancing excipients |
| (R)-2-Amino-6-borono-...hexanoic Acid | Boronic acid, piperidine-ethyl | Variable | Protease inhibition (therapeutic) |
Research Findings and Comparative Data
- Synthetic Complexity: The target compound’s multiple hydroxyl groups likely necessitate protection/deprotection strategies during synthesis, unlike simpler analogues (e.g., 6-(piperidin-1-yl)hexanoic acid) .
- Spectroscopic Characterization : Carbon NMR data for a related trihydroxy piperidinyl compound (Lys-cHx) indicate distinct shifts for hydroxylated carbons, suggesting similar methods could analyze the target compound .
- Biological Relevance : Boron-containing analogues demonstrate enzyme inhibition, while morpholine derivatives are used for solubility enhancement. The target compound’s hydroxyl-rich structure may mimic sugars, implicating roles in glycosidase inhibition or lectin binding .
Biologische Aktivität
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H27NO11
- Molecular Weight : 409.38 g/mol
- CAS Number : 72229-40-4
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Modulation of Signaling Pathways : It has been shown to influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
Antiproliferative Effects
Several studies have documented the antiproliferative effects of this compound on various cancer cell lines. For instance:
These findings suggest that the compound exhibits significant potential as an anticancer agent.
Case Studies
- Case Study on Melanoma : In a study involving A2058 melanoma cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via activation of caspase pathways.
- Colon Cancer Research : A study evaluating HT-29 cells demonstrated that the compound inhibited cell proliferation through cell cycle arrest at the G1 phase, which was associated with downregulation of cyclin D1 expression.
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Due to its antiproliferative properties, it shows promise as a candidate for developing new cancer therapies.
- Neuroprotective Agent : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
Q. What synthetic methodologies are optimal for constructing the stereochemically complex piperidine core in this compound?
- Methodological Answer : The piperidine ring can be synthesized via reductive amination or cyclization strategies. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. A stepwise approach involves: (i) Protection of hydroxyl groups (e.g., tert-butoxycarbonyl [Boc]) to prevent side reactions . (ii) Reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane, as demonstrated in analogous piperidine syntheses . (iii) Deprotection under acidic conditions (e.g., HCl/acetic acid) to recover free hydroxyls .
- Validation : Confirm stereochemistry via 2D NMR (COSY, NOESY) and LC-MS for molecular weight verification .
Q. Which analytical techniques are critical for characterizing the compound’s stereochemistry and purity?
- Methodological Answer :
- Stereochemistry : Use chiral HPLC with a polysaccharide-based column and polarimetric detection. Compare retention times with synthetic standards .
- Purity : High-resolution LC-MS (e.g., ESI-TOF) to detect impurities at <0.1% levels. Monitor for byproducts from incomplete hydroxyl protection .
- Structural Confirmation : Assign proton environments via H NMR (400 MHz) in deuterated solvents (e.g., CDCl or DO) and cross-validate with C NMR .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Lyophilize and store at −20°C under nitrogen to prevent oxidation of hydroxyl groups. Use amber vials to avoid photodegradation .
- Handling : Prepare fresh solutions in deionized water or DMSO, avoiding prolonged exposure to ambient humidity. Monitor pH stability (e.g., pH 6–8) via buffered systems .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be systematically addressed?
- Methodological Answer :
- Source Analysis : Compare synthesis protocols (e.g., protection/deprotection steps) to rule out structural variants. Reproduce bioassays under standardized conditions (e.g., cell line, incubation time) .
- Purity Check : Re-purify batches via flash chromatography (30–100% ethyl acetate/heptane gradient) and re-test activity .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets, resolving discrepancies in potency .
Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetics?
- Methodological Answer :
- Target Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry) to identify binding poses with enzymes like glycosidases .
- ADMET Prediction : Use QSAR models in software like Schrödinger’s ADMET Predictor to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
Q. What experimental designs are suitable for studying the compound’s reactivity in aqueous vs. nonpolar environments?
- Methodological Answer :
- Factorial Design : Employ a 2 factorial matrix varying pH (4–8), temperature (25°C vs. 40°C), and solvent polarity (water vs. DMF). Monitor degradation via LC-MS at 0, 24, and 48 hours .
- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to derive activation energy and predict shelf life .
Q. How can the compound’s regioselective functionalization be achieved without compromising its hydroxyl groups?
- Methodological Answer :
- Protection Strategy : Temporarily protect hydroxyls with trimethylsilyl (TMS) groups using hexamethyldisilazane (HMDS) in anhydrous THF. Perform alkylation/acylation at the hexanoic acid chain, then deprotect with fluoride (e.g., TBAF) .
- Validation : Track regioselectivity via F NMR (if fluorinated reagents are used) or MALDI-TOF for mass shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
